molecular formula C22H27N7O2S2 B314347 ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate

ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate

Cat. No.: B314347
M. Wt: 485.6 g/mol
InChI Key: WEYJQZZTHMPTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound that features a combination of several functional groups, including pyrrolidine, triazine, and benzo[d]thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Triazine Ring: The triazine ring can be introduced by reacting cyanuric chloride with pyrrolidine under basic conditions to form 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine.

    Coupling Reactions: The benzo[d]thiazole core is then coupled with the triazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the coupled product with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-(4,6-dimethyl-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)acetate: Similar structure but with methyl groups instead of pyrrolidine.

    Ethyl 2-(6-(4,6-diphenyl-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)acetate: Similar structure but with phenyl groups instead of pyrrolidine.

Uniqueness

ethyl [(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to the presence of the pyrrolidine groups, which can significantly influence its chemical reactivity and biological activity. The combination of the triazine and benzo[d]thiazole rings also provides a unique scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C22H27N7O2S2

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 2-[[6-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C22H27N7O2S2/c1-2-31-18(30)14-32-22-24-16-8-7-15(13-17(16)33-22)23-19-25-20(28-9-3-4-10-28)27-21(26-19)29-11-5-6-12-29/h7-8,13H,2-6,9-12,14H2,1H3,(H,23,25,26,27)

InChI Key

WEYJQZZTHMPTFU-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC3=NC(=NC(=N3)N4CCCC4)N5CCCC5

Canonical SMILES

CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC3=NC(=NC(=N3)N4CCCC4)N5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.